Cas no 2649076-09-3 (5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole)

5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
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- 5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole
- 2649076-09-3
- EN300-1747614
-
- Inchi: 1S/C7H10N4O/c1-7(2,8-5-12)6-4-9-10-11(6)3/h4H,1-3H3
- InChI Key: CLRZMVNAWVRNKD-UHFFFAOYSA-N
- SMILES: O=C=NC(C)(C)C1=CN=NN1C
Computed Properties
- Exact Mass: 166.08546096g/mol
- Monoisotopic Mass: 166.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.1Ų
- XLogP3: 1.1
5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1747614-0.5g |
5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2649076-09-3 | 0.5g |
$1372.0 | 2023-09-20 | ||
Enamine | EN300-1747614-2.5g |
5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2649076-09-3 | 2.5g |
$2800.0 | 2023-09-20 | ||
Enamine | EN300-1747614-10.0g |
5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2649076-09-3 | 10g |
$6144.0 | 2023-06-03 | ||
Enamine | EN300-1747614-5g |
5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2649076-09-3 | 5g |
$4143.0 | 2023-09-20 | ||
Enamine | EN300-1747614-5.0g |
5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2649076-09-3 | 5g |
$4143.0 | 2023-06-03 | ||
Enamine | EN300-1747614-0.25g |
5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2649076-09-3 | 0.25g |
$1315.0 | 2023-09-20 | ||
Enamine | EN300-1747614-1.0g |
5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2649076-09-3 | 1g |
$1429.0 | 2023-06-03 | ||
Enamine | EN300-1747614-10g |
5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2649076-09-3 | 10g |
$6144.0 | 2023-09-20 | ||
Enamine | EN300-1747614-0.1g |
5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2649076-09-3 | 0.1g |
$1257.0 | 2023-09-20 | ||
Enamine | EN300-1747614-0.05g |
5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole |
2649076-09-3 | 0.05g |
$1200.0 | 2023-09-20 |
5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole Related Literature
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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5. Back matter
Additional information on 5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole
5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole: A Versatile Compound in Pharmaceutical Research
CAS No. 2649076-09-3, also known as 5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole, is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential applications. This compound belongs to the class of triazoles, which are widely used in various medicinal and chemical applications due to their stability and reactivity.
The isocyanate group in 5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole is particularly noteworthy. Isocyanates are highly reactive functional groups that can participate in a variety of chemical reactions, including the formation of urethanes and ureas. This reactivity makes the compound a valuable intermediate in the synthesis of more complex molecules, particularly those used in drug development.
The methyl group attached to the triazole ring further enhances the compound's stability and solubility properties. Triazoles themselves are known for their broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. The combination of the isocyanate and methyl groups with the triazole ring structure provides a versatile platform for the design and synthesis of novel pharmaceutical agents.
Recent studies have highlighted the potential of 5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry explored its use as a scaffold for developing new antifungal agents. The researchers found that derivatives of this compound exhibited potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus.
In another study, published in Bioorganic & Medicinal Chemistry Letters, scientists investigated the potential of 5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole as a building block for creating novel anti-inflammatory drugs. The results showed that certain derivatives of this compound were effective in reducing inflammation in both in vitro and in vivo models. This finding opens up new avenues for the development of drugs targeting inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The versatility of 5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole is not limited to its biological applications. In materials science, this compound has been used as a crosslinking agent in the synthesis of polyurethane-based materials. The high reactivity of the isocyanate group allows for efficient crosslinking reactions, resulting in materials with improved mechanical properties and durability.
In addition to its use as an intermediate and building block, 5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole has also been explored for its potential as a ligand in coordination chemistry. Researchers have synthesized metal complexes using this compound as a ligand and found that these complexes exhibit interesting catalytic properties. For example, palladium complexes derived from 5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole have shown promise as catalysts in C-C coupling reactions.
The synthesis of 5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole typically involves a multi-step process that includes the formation of the triazole ring followed by the introduction of the isocyanate group. One common method involves the reaction of azide with an alkyne to form the triazole ring via a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. The isocyanate group can then be introduced through subsequent reactions with appropriate reagents.
The safety profile of 5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole is an important consideration for its use in pharmaceutical research and industrial applications. While isocyanates are generally considered to be reactive chemicals that require careful handling to avoid exposure risks such as respiratory irritation and sensitization, proper safety measures can mitigate these risks effectively.
In conclusion, 5-(2-isocyanatopropan-2-yl)-1-methyl-1H-1,2,3-triazole (CAS No. 2649076-09-3) is a versatile compound with significant potential in pharmaceutical research and development. Its unique chemical structure and reactivity make it an attractive candidate for developing new drugs with diverse therapeutic applications. Ongoing research continues to uncover new possibilities for this compound across various scientific disciplines.
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